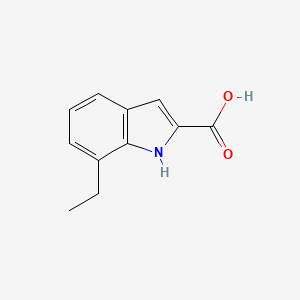

7-ethyl-1H-indole-2-carboxylic Acid

描述

Significance of Indole (B1671886) Core in Chemical Biology and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. bohrium.comijptjournal.comnih.gov This scaffold is not merely a synthetic curiosity but a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals. bohrium.comijpsr.info Its prevalence stems from its unique structural and electronic properties, which allow it to mimic the structure of peptides and interact with a wide range of biological targets. ijpsr.infonih.gov

The indole ring is a key component in essential biomolecules, including the amino acid tryptophan, which serves as a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. bohrium.com This inherent biological relevance has made the indole scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govijpsr.infosci-hub.red Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antihypertensive properties. bohrium.comnih.govajchem-b.com Marketed drugs containing the indole core treat a wide spectrum of conditions, from migraines (e.g., Sumatriptan) to cancer (e.g., Vincristine) and HIV (e.g., Delavirdine). bohrium.comajchem-b.com The ability of the indole nitrogen to act as a hydrogen bond donor and the aromatic rings to engage in π-stacking and hydrophobic interactions are critical to its function as a versatile pharmacophore. nih.gov

Overview of 1H-Indole-2-carboxylic Acid as a Privileged Scaffold

Within the diverse family of indole derivatives, the 1H-indole-2-carboxylic acid scaffold holds a special place in academic and industrial research. mdpi.com The strategic placement of a carboxylic acid group at the 2-position of the indole ring provides a crucial handle for synthetic modification and a key interaction point for biological targets. mdpi.comrsc.org This moiety can act as a hydrogen bond donor and acceptor, and its acidic nature allows for the formation of salt bridges, which can significantly enhance binding affinity and selectivity for specific enzymes or receptors. sci-hub.se

The 1H-indole-2-carboxylic acid framework is less flexible than other substituted indoles as the carboxylic group is directly attached to the heterocyclic nucleus, providing a rigid structure for derivatization. mdpi.com This structural rigidity, combined with the broad π-system of the indole core, makes it an excellent starting point for the design of targeted therapeutics. mdpi.com Research has shown that derivatives of 1H-indole-2-carboxylic acid are potent inhibitors of various enzymes, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. rsc.orgsci-hub.se Furthermore, this scaffold has been instrumental in the development of antagonists for receptors like the cysteinyl-leukotriene receptor 1 (CysLT1), which is involved in inflammatory pathways. nih.gov The synthetic accessibility of indole-2-carboxylates, often through methods like the Fischer indole synthesis from ethyl pyruvate (B1213749) phenylhydrazone or the Reissert synthesis, further enhances their utility as a privileged scaffold in drug discovery programs. researchgate.netorgsyn.orgbhu.ac.in

Contextualizing 7-Ethyl-1H-indole-2-carboxylic Acid within Indole Research

The compound this compound represents a specific variation within the broader class of substituted indole-2-carboxylic acids. While extensive research has focused on the parent scaffold and its derivatives with substitutions at various positions, the specific 7-ethyl analog is more of a specialized building block than a widely studied therapeutic agent itself. researchgate.neteurjchem.com The introduction of an ethyl group at the 7-position of the indole ring is a strategic chemical modification.

From a medicinal chemistry perspective, substituents at the 7-position can influence the molecule's properties in several ways:

Steric Effects : The ethyl group can create specific steric interactions within a binding pocket, potentially enhancing selectivity for a particular biological target.

Lipophilicity : The addition of an ethyl group increases the molecule's lipophilicity (fat-solubility), which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Conformational Restriction : The 7-substituent can influence the orientation of the 2-carboxylic acid group, potentially locking the molecule into a more biologically active conformation.

While direct biological activity data for this compound is not widely published in mainstream literature, its significance lies in its use as a synthetic intermediate for more complex molecules. For instance, related structures like 7-nitro-1H-indole-2-carboxylic acid have been used to develop allosteric inhibitors of fructose-1,6-bisphosphatase, a target for type 2 diabetes. researchgate.net The synthesis of 7-substituted indoles can be achieved through methods like the Bartoli indole synthesis, which utilizes ortho-substituted nitrobenzenes. bhu.ac.in Therefore, this compound is best understood as a valuable chemical tool, allowing researchers to explore the structure-activity relationships of the 7-position on the indole scaffold in the design of novel therapeutic agents. Its derivatives, such as 5-bromo-7-ethyl-1H-indole-2-carboxylic acid and 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid, are available commercially, indicating their role as building blocks in discovery chemistry. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-ethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-6-9(11(13)14)12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSBDGLASRGBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indole 2 Carboxylic Acid Derivatives, with Focus on 7 Substituted Analogs

Classical and Contemporary Approaches to Indole-2-carboxylic Acid Synthesis

A variety of methods have been developed to synthesize the core structure of indole-2-carboxylic acid and its simple derivatives. These methods often serve as the foundation for more complex, substituted analogs.

The esterification of indole-2-carboxylic acid is a fundamental transformation, often employed to protect the carboxylic acid functionality or to create ester derivatives with specific biological activities. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a commonly used technique. mdpi.comnih.gov For instance, 6-bromo-1H-indole-2-carboxylic acid can be converted to its corresponding ethyl ester by treatment with ethanol (B145695) and concentrated sulfuric acid at 80°C. mdpi.com Similarly, this method is applicable to other substituted indole-2-carboxylic acids. nih.gov The reaction of 1H-indole-2-carboxylic acid with ethanol in the presence of an acid catalyst is a well-established procedure for producing ethyl 1H-indole-2-carboxylate. researchgate.net

The Hemetsberger–Knittel synthesis is a powerful method for the direct formation of indole-2-carboxylic esters. This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole (B1671886) ring system. wikipedia.orgsynarchive.com Although the precise mechanism is not fully understood, it is postulated to proceed through a nitrene intermediate, and azirine intermediates have been isolated. wikipedia.org This method is valued for its ability to produce functionalized indoles and has been extended to the synthesis of various heterocyclic compounds. researchgate.net The Hemetsberger method was utilized to produce a range of 4-bromo-indole-2-carboxylate intermediates by condensing substituted benzaldehydes with ethyl azidoacetate in the presence of a strong base like sodium ethoxide, followed by heating the resulting alkenyl azides to induce cyclization. sci-hub.se

Condensation reactions are pivotal in the synthesis of various derivatives of indole-2-carboxylic acid, particularly amides. These reactions typically involve activating the carboxylic acid group, often by converting it to an acid chloride, followed by reaction with an amine. eurjchem.com For example, a series of indole-2-carboxamides were synthesized by first converting the indole-2-carboxylic acid to its acid chloride and then coupling it with various substituted anilines. eurjchem.com Another common approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation between an indole carboxylic acid and an amine. nih.gov

Alkylation of indole-2-carboxylate (B1230498) esters can occur at the indole nitrogen (N1 position) or at carbon atoms of the ring. N-alkylation typically requires a strong base to deprotonate the indole nitrogen, forming an anion that can then react with an alkyl halide. mdpi.com For instance, the nitrogen of ethyl indol-2-carboxylate has been successfully alkylated using aqueous potassium hydroxide (B78521) in acetone. mdpi.comresearchgate.net Care must be taken to avoid hydrolysis of the ester group during N-alkylation. mdpi.com In some cases, depending on the reaction conditions and the nature of the alkylating agent, C-alkylation can also be observed, particularly at the C3 position. d-nb.info

Targeted Synthesis of 7-Substituted Indole-2-carboxylic Acids

The introduction of substituents at the C7 position of the indole nucleus is a significant challenge in synthetic organic chemistry due to the lower intrinsic reactivity of this position compared to the C2 and C3 positions.

Directing group strategies have emerged as a powerful tool for achieving C7 functionalization. By installing a directing group on the indole nitrogen, a metal catalyst can be guided to the C7 position, facilitating a variety of coupling reactions. researchgate.net For example, the use of an N-P(O)tBu2 group can direct palladium and copper catalysts to achieve C7 and C6 arylation, respectively. researchgate.net Rhodium-catalyzed direct arylation at the C7 position has also been achieved using N-PR2 directing groups. nih.gov Another effective strategy involves the Bartoli indole synthesis, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent to construct the indole ring. This method is particularly useful for synthesizing 7-substituted indoles. pcbiochemres.com For instance, the reaction of 2-fluoro-5-bromonitrobenzene with isopropenyl magnesium bromide at low temperature yields 2-methyl-4-bromo-7-fluoro-1H-indole. sci-hub.se Furthermore, a process involving dearomatization of a 2-alkynylaniline, followed by addition of an organometallic reagent and subsequent aromatization-driven rearrangement and cyclization, allows for the selective installation of various groups at the C7 position. colab.ws

Derivatization from Ethyl Indole-2-carboxylate Precursors for 7-Position Modification

The direct functionalization of the 7-position of a pre-formed ethyl indole-2-carboxylate is a challenging endeavor due to the inherent reactivity of the indole nucleus. Electrophilic substitution reactions typically favor the C3 position, and to a lesser extent, the C5 and C6 positions. However, several strategies can be employed to achieve 7-position modification, often involving multi-step sequences or the use of specialized reagents.

One of the most established methods for constructing the indole nucleus with a predetermined substituent at the 7-position is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. byjus.comchem-station.comwikipedia.org To synthesize 7-ethyl-1H-indole-2-carboxylic acid, one would start with 2-ethylphenylhydrazine and a pyruvate (B1213749) derivative, such as ethyl pyruvate. The resulting ethyl pyruvate 2-ethylphenylhydrazone would then be subjected to cyclization using an acid catalyst like polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid to yield ethyl 7-ethyl-1H-indole-2-carboxylate. wikipedia.orgorgsyn.org Subsequent hydrolysis of the ethyl ester, typically under basic conditions using aqueous sodium hydroxide or potassium hydroxide followed by acidification, would furnish the desired this compound. nih.gov

While the Fischer indole synthesis is a powerful tool, the regioselectivity of the cyclization can be influenced by the nature and position of substituents on the phenylhydrazine ring. nih.gov For instance, the presence of certain groups can direct the cyclization to an undesired position.

Another approach involves the use of a directing group on the indole nitrogen to guide metalation and subsequent functionalization to the C7 position. While this often requires additional protection and deprotection steps, it offers a high degree of regiocontrol.

Alkylation of the indole nitrogen of ethyl indole-2-carboxylate is a common derivatization. This is typically achieved by treating the indole with a base, such as potassium hydroxide, followed by the addition of an alkylating agent. mdpi.com This method, however, functionalizes the nitrogen atom and does not directly introduce a substituent at the 7-position of the carbocyclic ring.

Below is a table summarizing the key starting materials for the Fischer indole synthesis of various 7-substituted indole-2-carboxylic acid esters.

| 7-Substituent | Phenylhydrazine Precursor | Carbonyl Partner | Resulting Ester |

| Ethyl | 2-Ethylphenylhydrazine | Ethyl Pyruvate | Ethyl 7-ethyl-1H-indole-2-carboxylate |

| Methyl | 2-Methylphenylhydrazine | Ethyl Pyruvate | Ethyl 7-methyl-1H-indole-2-carboxylate biosynth.com |

| Fluoro | 2-Fluorophenylhydrazine | Ethyl Pyruvate | Ethyl 7-fluoro-1H-indole-2-carboxylate vulcanchem.com |

| Amino | 2-Nitrophenylhydrazine | Ethyl Pyruvate | Ethyl 7-nitro-1H-indole-2-carboxylate |

| The nitro group can subsequently be reduced to an amino group. |

Functional Group Transformations and Late-Stage Derivatization on Indole-2-carboxylic Acid Scaffolds

Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery, allowing for the modification of complex molecules at a late step in the synthetic sequence. This approach is particularly valuable for the structural diversification of indole-2-carboxylic acid derivatives to explore structure-activity relationships.

One of the most promising LSF techniques for the 7-position of indoles is transition-metal-catalyzed C-H activation . This method allows for the direct conversion of a C-H bond into a new functional group. For instance, palladium-catalyzed reactions have been developed for the regioselective carbethoxylation of indoles at the C2 position. researchgate.net While direct C-H ethylation at the C7 position of the indole-2-carboxylic acid core is not yet a widely established method, the continuous development in this field holds promise for future applications.

A significant breakthrough in the functionalization of the 7-position of unprotected 2-substituted indoles involves iridium-catalyzed borylation . This reaction utilizes a directing effect from the indole nitrogen to selectively install a boryl group at the C7 position. The resulting 7-borylated indole can then serve as a versatile intermediate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents, including alkyl groups like ethyl.

Furthermore, functional group interconversions on a pre-existing 7-substituted indole-2-carboxylic acid scaffold provide another avenue for derivatization. For example, a 7-nitro group, introduced via the Fischer indole synthesis using 2-nitrophenylhydrazine, can be readily reduced to a 7-amino group using reagents like tin(II) chloride or catalytic hydrogenation. This amino group can then be further modified through various reactions, such as acylation or alkylation, to generate a diverse library of compounds.

The following table outlines some late-stage functionalization approaches applicable to the indole-2-carboxylic acid scaffold.

| Functionalization Strategy | Position | Reagents/Catalyst | Resulting Modification |

| Friedel-Crafts Acylation | C3 | Acyl chloride, AlCl₃ | Introduction of an acyl group nih.gov |

| N-Alkylation | N1 | Alkyl halide, KOH | Introduction of an N-alkyl group mdpi.comresearchgate.net |

| C-H Borylation | C7 | [Ir(cod)OMe]₂, dtbpy, HBPin | Introduction of a boryl group for further coupling |

| Nitro Group Reduction | C7 | SnCl₂, HCl or H₂, Pd/C | Conversion of a nitro group to an amino group |

| Ester Hydrolysis | C2 | NaOH or KOH (aq) | Conversion of an ethyl ester to a carboxylic acid nih.govvulcanchem.com |

The continuous evolution of synthetic methodologies, particularly in the realm of late-stage functionalization, is expected to provide even more efficient and versatile tools for the synthesis and derivatization of this compound and its analogs, facilitating the exploration of their chemical and biological properties.

Advanced Structural Characterization and Molecular Architecture Studies of 1h Indole 2 Carboxylic Acid Derivatives

X-ray Crystallographic Analysis of Indole-2-carboxylate (B1230498) Esters and Carboxylic Acids

Molecular Packing and Hydrogen Bonding Networks

The crystal structure of ethyl 1H-indole-2-carboxylate reveals a sophisticated arrangement of molecules dictated by intermolecular forces, primarily hydrogen bonding. The molecules pack in a herringbone pattern, a common motif for aromatic compounds, which maximizes van der Waals interactions. nih.goviucr.org

| Compound | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Symmetry Motif | Reference |

| Ethyl 1H-indole-2-carboxylate | N-H···O=C | 2.877(3) | R²₂(10) | nih.goviucr.org |

This table presents representative hydrogen bonding data for a related indole-2-carboxylate.

Conformational Analysis in Solid State

The solid-state conformation of indole-2-carboxylate esters is characterized by a high degree of planarity. In ethyl 1H-indole-2-carboxylate, the indole (B1671886) ring system and the attached ester group are nearly coplanar. nih.goviucr.org This planarity is a consequence of the conjugated π-system extending from the indole ring to the carboxylate group.

Spectroscopic Techniques for Structural Elucidation in Research (e.g., NMR, Mass Spectrometry)

While X-ray crystallography provides a static picture of the molecular structure in the solid state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating the structure of molecules in solution and for confirming their molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize indole-2-carboxylic acid derivatives.

For instance, in the ¹H NMR spectrum of ethyl 1H-indole-2-carboxylate, the proton of the N-H group typically appears as a broad singlet at a downfield chemical shift, indicative of its acidic nature and involvement in hydrogen bonding. The aromatic protons of the indole ring give rise to a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The ethyl ester group is characterized by a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their characteristic coupling pattern. mdpi.comscielo.br

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid or ester group is typically observed at a downfield chemical shift (around δ 160-170 ppm). The carbons of the indole ring resonate in the aromatic region (δ 100-140 ppm). mdpi.comscielo.br

The following table provides representative ¹H NMR data for a related indole derivative, illustrating the typical chemical shifts observed.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Indole N-H | ~9.0-11.0 | br s | scielo.br |

| Aromatic H | ~7.0-8.0 | m | mdpi.com |

| Ester -OCH₂- | ~4.3 | q | scielo.br |

| Ester -CH₃ | ~1.4 | t | scielo.br |

This table presents typical ¹H NMR chemical shift ranges for protons in indole-2-carboxylate esters.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In the mass spectrum of indole-2-carboxylic acid derivatives, the molecular ion peak (M⁺) is typically observed. Fragmentation patterns often involve the loss of the carboxyl or ester group, as well as fragmentation of the indole ring itself. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. mdpi.comrsc.org

Computational Chemistry and Molecular Modeling in 1h Indole 2 Carboxylic Acid Research

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of molecules like 7-ethyl-1H-indole-2-carboxylic acid. These calculations can predict a variety of properties that are crucial for understanding reactivity and intermolecular interactions.

For instance, a study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), a related analogue, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine its stable conformation and electronic structure. nih.gov Such calculations provide optimized geometric parameters, including bond lengths and angles. Similar studies on ethyl indole-2-carboxylate (B1230498) have also been performed to understand its vibrational characteristics. ijrar.org The electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity and its ability to participate in charge-transfer interactions, which are often vital for receptor binding. ijrar.org

Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular hydrogen bonding and charge delocalization, which influence the molecule's conformation and stability. nih.govijrar.org The photophysics of indole-2-carboxylic acid have also been investigated using a combination of spectroscopic analysis and quantum chemical calculations to understand its behavior in aqueous environments. rsc.org

Table 1: Calculated Electronic Properties of Indole (B1671886) Derivatives

| Property | Value (Ethyl Indole-2-Carboxylate) | Significance |

|---|---|---|

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

Note: Specific values for this compound are not publicly available and would require dedicated computational studies. The table illustrates the type of data generated.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying potential biological targets and understanding the key interactions that govern binding affinity.

Derivatives of 1H-indole-2-carboxylic acid have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. For example, N-substituted indole-2-carboxylic acid esters have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to assess their potential as selective anti-inflammatory agents. nih.gov In another study, indole-2-carboxylic acid derivatives were identified as novel HIV-1 integrase strand transfer inhibitors through molecular docking, which revealed that the indole core and the C2 carboxyl group chelate with two Mg2+ ions in the active site. mdpi.comnih.gov

Docking studies on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid with human placental aromatase have shown the formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity, suggesting its potential as an aromatase inhibitor. nih.gov Similarly, indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), with docking used to predict their binding modes within the enzyme pockets. sci-hub.senih.gov

Table 2: Representative Molecular Docking Studies of Indole-2-Carboxylic Acid Derivatives

| Derivative | Target Protein | Key Interactions | Reference |

|---|---|---|---|

| N-phenyl-indole-2-carboxylic acid piperazine (B1678402) ester | COX-2 | Not specified | nih.gov |

| 6-bromo-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylate | HIV-1 Integrase | Chelating with Mg2+ ions | mdpi.com |

| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid | Human Placental Aromatase | Hydrogen bonds, hydrophobic interactions | nih.gov |

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon binding.

MD simulations have been employed to confirm the stability of docked indole derivatives within their target binding pockets. For instance, a 100 ns MD simulation of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid bound to human placental aromatase confirmed the dynamic stability of the ligand within the binding pocket. nih.gov In studies of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors, MD simulations helped to predict the binding modes and provided insights for further structural optimization. sci-hub.senih.gov Similarly, MD simulations were used to analyze the stability of N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase inhibitors. mdpi.com These simulations can reveal important information about the flexibility of the ligand and the receptor, as well as the role of solvent molecules in the binding process.

Structure-Based Drug Design Approaches Utilizing Indole Scaffolds

The insights gained from computational studies, such as those described above, are integral to structure-based drug design (SBDD). SBDD aims to design new molecules with improved affinity and selectivity for a specific biological target based on the three-dimensional structure of the receptor.

The indole scaffold is a versatile template for SBDD due to its ability to engage in various types of interactions, including hydrogen bonding and hydrophobic interactions. researchgate.net By understanding the structure-activity relationships (SAR) of indole-based compounds, medicinal chemists can make rational modifications to the scaffold to enhance its therapeutic properties. For example, the discovery of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors was guided by virtual screening and subsequent structural optimization based on binding mode analysis. nih.gov Structure-based design has also been used to develop indole-based inhibitors of HIV-1 fusion by targeting the hydrophobic pocket of the glycoprotein (B1211001) gp41. nih.govacs.org In another example, SBDD coupled with a ring-opening strategy led to the synthesis of indole-based analogs targeting the estrogen receptor-α. researchgate.net

The iterative cycle of computational prediction, chemical synthesis, and biological evaluation is a hallmark of modern SBDD and has been successfully applied to the development of numerous indole-based drug candidates. researchgate.net

Structure Activity Relationship Sar Studies of 1h Indole 2 Carboxylic Acid Derivatives

Impact of Substitutions on the Indole (B1671886) Core on Biological Activities

Modifications to the indole ring system are a key strategy in modulating the biological effects of this class of compounds. The size, electronics, and lipophilicity of substituents at various positions can dramatically alter interactions with biological targets.

The C3 position of the indole-2-carboxamide scaffold has been a major focus for SAR studies, particularly in the context of allosteric modulation of the cannabinoid type 1 (CB1) receptor. Research has shown that the nature of the substituent at this position significantly impacts the compound's ability to modulate the receptor's primary binding site. acs.org

Key findings include:

Alkyl Chain Length: The length of a linear alkyl group at C3 is a critical determinant of allosteric effects. For instance, replacing an ethyl group with a propyl group has been shown to markedly enhance allosteric modulation of orthosteric ligand binding. acs.orgacs.org However, further increasing the chain length to heptyl or nonyl groups does not necessarily lead to improved allosteric effects. acs.org

Optimal Groups for Modulation and Affinity: An n-propyl group is often preferred for allosteric modulation of orthosteric ligand binding, while an n-hexyl group can be optimal for enhancing the binding affinity of the allosteric modulator to the CB1 receptor itself. acs.org

Introduction of Bulky Groups: In the context of HIV-1 integrase inhibitors, introducing a bulky hydrophobic pharmacophore at the C3 position can improve the inhibitory activity by filling a hydrophobic cavity near the enzyme's active site. mdpi.comnih.gov For example, the introduction of long-chain p-trifluorophenyl or o-fluorophenyl groups at C3 significantly enhanced activity. mdpi.com

| Compound | C3 Substituent | Binding Cooperativity (α) | Binding Affinity (KB) (nM) |

|---|---|---|---|

| 1 | Ethyl | 6.9 | - |

| 2 | n-Pentyl | 17.6 | - |

| 12d | n-Propyl | 24.5 | 259.3 |

| 12f | n-Hexyl | - | 89.1 |

The C5 position of the indole ring also plays a crucial role in the biological activity of indole-2-carboxylic acid derivatives.

Research highlights include:

Electron-Withdrawing Groups: For CB1 receptor allosteric modulators, the presence of an electron-withdrawing group at the C5 position is a key requirement for activity. acs.org Halogen atoms like chlorine or fluorine at this position have been shown to enhance the modulatory potency at the CB1 receptor. nih.gov

HIV-1 Integrase Inhibition: In the development of HIV-1 integrase inhibitors, the C5 position has been explored to modulate activity. For example, starting with a 5-nitroindole-2-carboxylic acid scaffold has been a strategy to synthesize derivatives with potent inhibitory effects. nih.govrsc.org

Modifications at the C6 position of the indole core have been shown to be well-tolerated, particularly with the introduction of lipophilic groups. This position has been a key target for improving the biological activity of HIV-1 integrase inhibitors.

Key findings include:

Halogenated Benzene (B151609) Rings: The introduction of a halogenated benzene ring at the C6 position can effectively bind with viral DNA through π-π stacking interactions, leading to a marked improvement in the inhibition of HIV-1 integrase. nih.govrsc.orgresearchgate.net

Linker Length: While substitutions at C6 are generally favorable, the length of any linker group is important. For instance, a benzylamine (B48309) at C6 showed only mild inhibitory activity against HIV-1 integrase, suggesting that a longer linker might weaken the activity. nih.govrsc.org

Increased Lipophilicity: The addition of substituents at the C6 position generally increases the lipophilicity of the indole derivatives, which can influence their pharmacokinetic properties. nih.gov

| Compound | C6 Substituent | IC50 (μM) |

|---|---|---|

| 1 | -H | 32.37 |

| 17a | Halogenated Benzene | 3.11 |

| 17g | Benzylamine | 15.56 |

While less extensively studied compared to other positions, substitutions at the C7 position of the indole ring can also influence the biological potency of these derivatives. The electronic and steric properties of substituents at this position can impact how the molecule fits into its binding site. Further research is needed to fully elucidate the SAR at the C7 position for various biological targets.

Modifications of the Carboxylic Acid Group and Amide Linkers

The carboxylic acid group at the C2 position is a critical feature of this scaffold, often involved in key interactions with biological targets. Modifications of this group, or the linkers used to attach other chemical moieties, have been extensively explored to optimize activity.

Key areas of modification include:

Amide Formation: The carboxylic acid is frequently converted into an amide. The nature of the amine used in this conversion significantly impacts the biological activity. nih.govnih.gov For instance, in CB1 allosteric modulators, the substituent on the phenyl ring of the phenethylamino group influences both binding affinity and cooperativity. acs.org

Linker Length: The length of the linker between the amide bond and an attached phenyl ring is crucial. In the case of CB1 allosteric modulators, an ethylene (B1197577) linker is optimal, and shortening or elongating this linker can abolish the desired allosteric effects. acs.org

Amide Isosteres: Replacing the amide bond with other functional groups, known as isosteres, has been investigated. For example, replacing a carboxamide with a sulfonamide resulted in a complete loss of potency in a series of anti-trypanosomal agents. acs.org

Reversed Amides: Reversing the orientation of the amide linker (benzimidazole derivatives with a reversed amide linker) has also been explored, with varying effects on biological activity. nih.gov

Scaffold Hopping Strategies from Indole-2-carboxylic Acid

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central chemical scaffold of a molecule with a different one while aiming to retain or improve its biological activity. The indole-2-carboxylic acid scaffold has served as a starting point for such strategies.

Notable examples include:

Indole to Indazole: In the development of dual MCL-1/BCL-2 inhibitors, a scaffold hopping approach was successfully used to transform MCL-1 selective inhibitors based on an indole core into dual inhibitors with an indazole framework. nih.govrsc.org

Mechanistic and Pharmacological Investigations of 1h Indole 2 Carboxylic Acid Derivatives at a Molecular Level

Enzyme Inhibition Studies

Fructose-1,6-bisphosphatase (FBPase) Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.gov Its inhibition is a therapeutic strategy for managing type 2 diabetes, as elevated FBPase activity is linked to increased blood glucose levels. nih.govdoi.org Indole-2-carboxylic acid derivatives have been identified as allosteric inhibitors of FBPase, meaning they bind to a site on the enzyme other than the active site to modulate its activity. nih.govrcsb.org

Research into a series of indole (B1671886) and benzofuran (B130515) analogues led to the identification of potent FBPase inhibitors. nih.gov Specifically, novel FBPase inhibitors with an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid structure demonstrated submicromolar inhibitory concentrations (IC₅₀). nih.gov X-ray crystallography studies have been instrumental in understanding the structural basis of this inhibition. nih.govrcsb.org

Further studies have explored derivatives of 7-nitro-1H-indole-2-carboxylic acid as allosteric inhibitors of FBPase. doi.orgresearchgate.netnih.gov By integrating pharmacophore groups from known inhibitors, researchers designed and synthesized a series of novel indole derivatives. doi.org One particularly potent compound, 14c, emerged from these studies with an IC₅₀ value of 0.10 μM against recombinant human FBPase. doi.org The structure-activity relationship investigations highlighted the importance of substituents at the 4- and 5-positions of the indole scaffold. doi.org

Table 1: FBPase Inhibition Data

| Compound | Modification | IC₅₀ (µM) |

|---|---|---|

| 22f, 22g | N-acylsulfonamide at 3-position | Submicromolar |

| 14c | Varied substituents at 4- and 5-positions | 0.10 |

| 3.9 | 7-nitro-1H-indole-2-carboxylic acid derivative | 0.99 |

Kinase Inhibition

Checkpoint kinase 2 (Chk2) is a key player in the DNA damage response pathway, and its inhibition is a potential strategy in cancer therapy. nih.gov A derivative of 1H-indole-2-carboxylic acid, specifically 7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide (PV1019), has been identified as a selective, submicromolar inhibitor of Chk2. nih.gov

A co-crystal structure of PV1019 bound to the ATP-binding pocket of Chk2 confirmed that it acts as a competitive inhibitor with respect to ATP. nih.gov In cellular assays, PV1019 was shown to inhibit the autophosphorylation of Chk2, which is necessary for its activation in response to DNA damage. nih.gov This inhibition subsequently affects downstream signaling, including the phosphorylation of Cdc25C and the degradation of HDMX. nih.gov

Other Enzyme Systems

Derivatives of 7-ethyl-1H-indole-3-carboxylic acid have shown inhibitory activity against human 5-lipoxygenase, an enzyme involved in the inflammatory process. Additionally, indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in immune evasion in cancer. sci-hub.se A screening of an in-house library identified indole-2-carboxylic acid compounds as a novel scaffold for dual inhibitors. sci-hub.se Through structural modifications, a number of 6-acetamido-indole-2-carboxylic acid derivatives were developed as potent dual inhibitors with IC₅₀ values in the low micromolar range. sci-hub.se

Receptor Binding and Modulation Studies

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor involved in numerous physiological processes. Allosteric modulators of the CB1 receptor offer a nuanced approach to altering its function compared to direct agonists or antagonists. nih.govnih.gov Substituted 1H-indole-2-carboxamides, which are structurally related to known allosteric modulators, have been synthesized and evaluated for their activity at the CB1 receptor. unc.edu

One such study investigated the pharmacology of three compounds, including 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide (Org 27569). nih.gov These compounds were found to be positive allosteric modulators, increasing the binding of a CB1 receptor agonist. nih.gov However, they acted as insurmountable antagonists in functional assays, reducing the maximum effect of CB1 receptor agonists. nih.gov This demonstrates that they can bind to an allosteric site on the CB1 receptor and induce a conformational change that affects agonist binding and signaling. nih.gov

Structure-activity relationship studies have revealed key features for enhancing the potency of these allosteric modulators. unc.edu For instance, a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position were found to increase potency. unc.edu

Glycine-Binding Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, plays a crucial role in synaptic plasticity and excitotoxicity. nih.gov The activity of the NMDA receptor is modulated by glycine (B1666218), which binds to a distinct allosteric site. nih.gov Antagonists of this glycine-binding site are of interest for treating conditions involving excessive excitatory neurotransmission. ttuhsc.edu

Indole-2-carboxylic acids have been identified as a class of compounds that act as antagonists at the glycine-binding site of the NMDA receptor. ttuhsc.edugoogle.com Indole-2-carboxylic acid (I2CA) itself has been shown to competitively inhibit the potentiation of NMDA-gated currents by glycine. nih.gov In the absence of sufficient glycine, I2CA can completely block the NMDA receptor response, indicating that glycine binding is essential for channel activation. nih.gov

Substituted indole-2-carboxylates have been developed as a new generation of glycine site antagonists. nih.gov These compounds serve as valuable tools for investigating the role of glycine in NMDA receptor function and its implications in various neurological conditions. nih.gov

Interactions with Nucleic Acids and Viral Targets

HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy. mdpi.com Indole-2-carboxylic acid has been identified as a potent scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.commdpi.com

The core mechanism of action involves the indole nucleus and the C2 carboxyl group chelating with two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. mdpi.commdpi.com This interaction is critical for inhibiting the strand transfer step of viral DNA integration. mdpi.com

Structure-activity relationship studies have revealed that modifications at specific positions on the indole ring can dramatically enhance inhibitory potency. Introducing a long branch at the C3 position can improve interactions with a nearby hydrophobic cavity, while adding a halogenated benzene (B151609) ring at the C6 position can establish a beneficial π-π stacking interaction with the viral DNA. mdpi.commdpi.com Through such optimizations, derivatives with potent inhibitory effects in the nanomolar range have been developed. mdpi.com

Table 2: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-carboxylic Acid Derivatives

| Compound | Key Structural Features | IC₅₀ (µM) |

| Parent Compound (3) | Basic indole-2-carboxylic acid scaffold | >10 |

| Derivative 17a | C6-(3-fluoro-4-methoxyphenyl)amino, C3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | 3.11 |

| Derivative 20a | C6-(3-fluoro-4-methoxyphenyl)amino, C3-(((2-fluorobenzyl)oxy)methyl) | 0.13 |

Investigation of Biological Pathways Modulated by Indole-2-carboxylic Acid Derivatives

The versatile structure of indole-2-carboxylic acid allows its derivatives to interact with and modulate a variety of biological pathways. These interactions extend beyond single receptor or enzyme targets to influence complex cellular processes.

Tryptophan Metabolism: Certain derivatives have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are critical in the kynurenine (B1673888) pathway of tryptophan metabolism and are considered important targets for cancer immunotherapy.

Cancer Cell Proliferation and Signaling: Indole-2-carboxylic acid derivatives have been investigated for their anticancer properties. One series of compounds was designed to target the 14-3-3η protein, which is involved in signal transduction, cell cycle progression, and apoptosis, showing potent inhibitory activities against several human liver cancer cell lines. Another line of research has focused on developing derivatives that inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation, thereby arresting the cell cycle and inducing apoptosis in cancer cells. researchgate.net

Inflammatory Pathways: Beyond specific receptor modulation, indole derivatives are known to affect broader inflammatory pathways, such as those involving NF-κB and COX-2, which are central to chronic inflammatory conditions.

Neuromodulation: The indole-2-carboxylic acid scaffold has been investigated for its effects on the central nervous system. It has been studied as a potential antagonist for strychnine-insensitive glycine receptors, which are associated with the N-methyl-D-aspartate (NMDA) receptor complex and play a role in neurotransmission.

Applications in Medicinal Chemistry Research and Drug Discovery Science

Development of Anti-cancer Agents

Derivatives of 1H-indole-2-carboxylic acid have been investigated for their potential as anti-cancer agents. In one study, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT) cancer cells. nih.govmdpi.com Several of these compounds demonstrated moderate to high cytotoxicity. mdpi.com

Notably, compound 4e from this series showed the highest cytotoxicity with an average IC50 of 2 µM and was found to induce apoptosis. nih.gov The general synthetic route involved the reaction of a substituted benzyl (B1604629) hydrazine (B178648) with 1H-indole-2-carboxylic acid or 5-methoxy-1H-indole-2-carboxylic acid. nih.govmdpi.com Another study reported the synthesis of N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides, which also showed potential as antiproliferative agents. mdpi.com The indole (B1671886) ring is a core component of several commercially available anticancer drugs, such as vinblastine (B1199706) and vincristine. mdpi.com

Research on Antifungal and Anti-inflammatory Agents

The indole nucleus is a key feature in compounds developed for antifungal and anti-inflammatory purposes. nih.gov N-substituted indole derivatives have demonstrated a variety of biological effects, including anti-inflammatory and antifungal activities. researchgate.net For instance, certain indole derivatives have been reported as potential cellular inhibitors of kinase, which can play a role in inflammatory processes. nih.gov

Furthermore, the hybridization of the 1,2,4-triazole (B32235) moiety with an indole scaffold has yielded compounds with significant antifungal and antibacterial properties. nih.gov Research has indicated that the in vitro antifungal activity of these hybrid molecules against various fungal strains was generally more potent than their antibacterial effects, a characteristic potentially attributable to the presence of the triazole ring, which is a component of several clinically used antifungal medications. nih.gov

Exploration as Antiviral Compounds (e.g., HIV-1 Integrase Inhibitors)

The indole-2-carboxylic acid scaffold has emerged as a promising foundation for the development of novel inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.gov HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step in the HIV life cycle. acs.org Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are an important class of antiretroviral drugs. nih.govnih.gov

Virtual screening and subsequent structural optimization have identified indole-2-carboxylic acid derivatives as effective INSTIs. nih.gov Studies have shown that the indole core and the carboxyl group at the C2 position can chelate the two Mg2+ ions within the active site of the integrase. nih.gov Further modifications, such as the introduction of a halogenated benzene (B151609) ring at the C6 position, have been shown to enhance the inhibitory activity through π-π stacking interactions with the viral DNA. nih.govrsc.org For example, derivative 20a demonstrated a significant increase in integrase inhibitory effect with an IC50 value of 0.13 μM. nih.gov Another optimized derivative, 17a, also showed marked inhibition of the integrase with an IC50 value of 3.11 μM. nih.govrsc.org

Investigational Studies for Metabolic Disorders (e.g., FBPase Inhibitors for Diabetes Research)

In the context of metabolic disorders like type 2 diabetes, inhibitors of fructose-1,6-bisphosphatase (FBPase) are being explored as potential therapeutic agents. FBPase is a key enzyme in gluconeogenesis, the process of generating glucose in the liver. nih.govdoi.org Elevated FBPase activity is observed in diabetic models, contributing to high blood glucose levels. nih.gov

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of FBPase. doi.orgnih.govresearchgate.net Through structural modifications and investigation of structure-activity relationships, potent FBPase inhibitors have been developed. For instance, compound 3.9, a 7-nitro-1H-indole-2-carboxylic acid derivative, exhibited an IC50 of 0.99 μM. nih.govresearchgate.net Further research led to the identification of novel FBPase inhibitors with an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid scaffold, such as compounds 22f and 22g, which showed submicromolar IC50 values. nih.gov X-ray crystallography has revealed that these indole-2-carboxylic acid derivatives bind to the allosteric AMP site of the FBPase enzyme. nih.gov

Research on Antiparasitic Agents (e.g., Anti-Trypanosoma cruzi Activity)

Substituted indole derivatives have been a subject of investigation in the search for new treatments for Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.govnih.gov Phenotypic screening of compound libraries has identified indole-containing molecules with activity against the intracellular amastigote form of T. cruzi. nih.govacs.org

One area of focus has been the optimization of 1H-indole-2-carboxamides. nih.govnih.gov Structure-activity relationship (SAR) studies on the indole core revealed that small, electron-donating aliphatic groups at the 5' position, such as methyl, cyclopropyl, and ethyl, were favorable for potency. acs.org However, despite showing antiparasitic activity in in vivo models, the development of this particular series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. nih.govnih.gov The identified mechanism of action for this series was the inhibition of CYP51, a crucial enzyme in the parasite. nih.govnih.gov

Design of Neuromodulators and CNS-Active Compounds

The indole structure is a key component in many compounds that are active in the central nervous system (CNS), playing a role in the modulation of neurotransmission. mdpi.com Indole-2-carboxamide derivatives have been specifically studied as allosteric modulators of the cannabinoid CB1 receptor, a pharmacologically significant target in the CNS. nih.gov

One such derivative, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), was identified as the first allosteric modulator for the CB1 receptor. nih.gov Structure-activity relationship studies have shown that substituents at the C3 position of the indole-2-carboxamide scaffold significantly influence the allosteric effects of these ligands. nih.gov Further research led to the identification of 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) as a potent CB1 allosteric modulator. nih.gov The design of multi-target compounds derived from natural products is also an active area of research for developing treatments for neurodegenerative diseases like Alzheimer's. researchgate.net

Emerging Research Directions and Future Perspectives for 7 Ethyl 1h Indole 2 Carboxylic Acid and Its Analogs

Novel Synthetic Strategies for Enhanced Analog Libraries

The generation of diverse analog libraries is crucial for exploring the structure-activity relationships (SAR) of the indole-2-carboxylic acid core. Researchers are continuously developing novel and efficient synthetic methodologies to access a wide range of derivatives, including substitutions at various positions of the indole (B1671886) ring.

A foundational approach involves the esterification of the indole-2-carboxylic acid. For instance, reacting the acid with thionyl chloride and then ethanol (B145695) is a common method to produce ethyl 1H-indole-2-carboxylate. nih.govmdpi.com More advanced strategies focus on building complexity and diversity. One key area of modification is the C3 position of the indole ring. A multi-step synthesis to create C3-alkylated analogs begins with the Friedel-Crafts acylation of a starting material like ethyl 5-chloroindole-2-carboxylate. nih.govacs.org This is followed by the reduction of the newly introduced ketone and subsequent hydrolysis of the ester to yield the desired C3-alkylated indole-2-carboxylic acid. nih.govacs.org This method allows for the introduction of various alkyl chain lengths, which has proven critical for modulating biological activity. acs.org

Another versatile strategy involves amide coupling reactions to modify the carboxylic acid group. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt) are effectively used to form amide bonds with a variety of amines, leading to large libraries of indole-2-carboxamides. mdpi.comnih.gov Furthermore, functionalization of the indole scaffold itself, such as introducing a formyl group at the C3 position via the Vilsmeier-Haack reaction, opens pathways to further derivatization. nih.gov The development of more complex heterocyclic systems fused to the indole core, such as oxazino[4,3-a]indoles, is also an active area of research, expanding the chemical space accessible from simple indole-2-carboxylate (B1230498) precursors. rsc.org

| Synthetic Strategy | Reagents/Conditions | Purpose | Reference |

| Esterification | Thionyl chloride, Ethanol | Protection or modification of the carboxylic acid | nih.govmdpi.com |

| C3-Alkylation | Acyl chlorides, AlCl₃; Triethylsilane, TFA; NaOH | Introduce and vary alkyl chains at the C3 position | nih.govacs.org |

| Amide Coupling | EDCI or EDC/HOBt, Amines | Create diverse libraries of indole-2-carboxamides | mdpi.comnih.gov |

| C3-Formylation | Vilsmeier-Haack Reaction (e.g., POCl₃, DMF) | Introduce a reactive handle for further derivatization | nih.gov |

| N-Alkylation | Alkyl halides, KOH, Acetone | Modify the indole nitrogen | mdpi.com |

Advanced Mechanistic Elucidation of Biological Interactions

A significant frontier in the study of 7-ethyl-1H-indole-2-carboxylic acid analogs is the detailed elucidation of their mechanisms of action at a molecular level. Understanding how these compounds interact with their biological targets is key to designing more potent and selective agents.

One of the most well-defined mechanisms involves the inhibition of HIV-1 integrase. nih.gov Studies have shown that the indole-2-carboxylic acid scaffold can act as an effective inhibitor of the integrase's strand transfer function. nih.gov The proposed binding mode involves the indole nucleus chelating with two magnesium ions (Mg²⁺) within the enzyme's active site, an interaction that is crucial for its inhibitory effect. nih.gov Further optimization of this scaffold revealed that adding a C6 halogenated benzene (B151609) ring could introduce a beneficial π-π stacking interaction with viral DNA, significantly enhancing potency. nih.gov

Another extensively studied area is the allosteric modulation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). nih.govacs.org Analogs such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) have been identified as prototypical allosteric modulators. nih.govnih.gov These compounds bind to a site on the receptor that is distinct from the primary (orthosteric) site. This binding can modulate the affinity and/or efficacy of the endogenous ligands. nih.gov Research has demonstrated that structural modifications, such as the length of the alkyl group at the C3 position and the nature of substituents on the indole ring, profoundly impact the modulator's binding affinity (KB) and its cooperativity (α) with orthosteric ligands. nih.govacs.org This nuanced mechanism offers a sophisticated approach to receptor modulation compared to simple agonists or antagonists.

Beyond these examples, indole-2-carboxylic acid derivatives have been identified as inhibitors of other key proteins like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), highlighting the scaffold's versatility. sci-hub.se

Computational Design of Targeted Modulators

Computational chemistry and molecular modeling have become indispensable tools for accelerating the discovery and optimization of new therapeutic agents based on the indole-2-carboxylic acid scaffold. These methods allow researchers to rationalize structure-activity relationships (SAR) and design new analogs with improved properties in a more efficient manner.

Molecular docking is a primary technique used to predict how a ligand might bind to the active site of a target protein. For example, docking studies were instrumental in visualizing how indole-2-carboxylic acid derivatives could chelate Mg²⁺ ions in the active site of HIV-1 integrase and form key interactions with the surrounding amino acids and viral DNA. nih.gov These computational insights guide the rational design of new compounds with enhanced binding affinity. nih.gov

Pharmacophore modeling is another powerful approach. By analyzing a set of known active compounds, a 3D model that encapsulates the essential steric and electronic features required for biological activity can be generated. This pharmacophore can then be used for virtual screening of large compound databases to identify novel molecules that fit the model and are likely to be active. This approach has been applied to the design of various indole-based inhibitors. chemcomp.com

Furthermore, the calculation of molecular properties, such as binding free energy, helps to rank potential drug candidates and prioritize them for synthesis and biological testing. nih.gov By combining SAR data from experimental work with computational analysis, researchers can build robust models to predict the activity of novel analogs of this compound before they are synthesized, saving significant time and resources. nih.gov

Applications in Chemical Biology Tool Development

Beyond their potential as therapeutic agents, analogs of this compound are being developed into sophisticated chemical biology tools to probe complex biological systems. A prime example is the creation of photoaffinity labels to study receptor-ligand interactions. nih.gov

Photoaffinity labeling is a powerful technique used to identify and map the binding site of a ligand on its target protein. nih.gov This is achieved by designing a ligand that incorporates a photoactivatable group—a chemical moiety that is inert until activated by light of a specific wavelength. Upon photoactivation, this group forms a highly reactive species that covalently crosslinks the ligand to the amino acid residues in its immediate vicinity within the binding pocket.

Researchers have successfully synthesized allosteric modulators of the CB1 receptor based on the indole-2-carboxamide scaffold that feature various photoactivatable functionalities, such as benzophenones and phenyl azides. nih.gov Crucially, these new tool compounds were shown to retain the allosteric modulator properties of their parent molecules, antagonizing agonist-induced G-protein coupling in a similar manner. nih.gov These photoactivatable probes are invaluable for mapping the allosteric binding site(s) on the CB1 receptor, providing structural information that is often difficult to obtain through other methods like X-ray crystallography. nih.gov This application demonstrates how the versatile indole-2-carboxylic acid scaffold can be adapted to create precise tools for fundamental biological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。